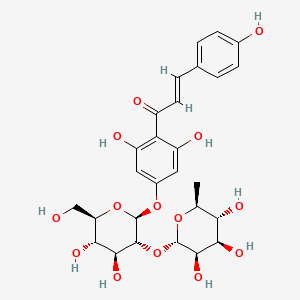

Naringin chalcone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naringin chalcone is a disaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 6' and a 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyloxy group at position 4' respectively. It is a member of chalcones, a member of resorcinols and a disaccharide derivative. It derives from a trans-chalcone.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Naringin chalcone exhibits significant biological activities that can be harnessed in drug development.

- Antioxidant Properties : this compound has been shown to possess strong antioxidant capabilities, which can help mitigate oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, making it a candidate for formulations aimed at preventing cellular damage caused by oxidative stress .

- Anti-inflammatory Effects : Research has demonstrated that this compound can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. It modulates the expression of pro-inflammatory cytokines, thus reducing inflammation .

- Anticancer Potential : this compound has been observed to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators. It shows promise as a therapeutic agent against different types of cancer, particularly due to its ability to inhibit tumor growth and metastasis .

Nanotechnology Applications

This compound is utilized in nanomaterial synthesis due to its unique chemical properties.

- Nanoparticle Synthesis : this compound acts as a reducing and stabilizing agent in the synthesis of metallic nanoparticles such as gold (Au), silver (Ag), and palladium (Pd). It facilitates the formation of monodisperse nanoparticles with sizes ranging from 5 to 15 nm without the need for external agents .

- Protein Extraction : The flavonoid-conjugated nanoparticles synthesized using this compound have shown potential in selectively extracting proteins from complex biological mixtures. This application is particularly relevant in biotechnology and food industries where protein purification is essential .

Table 1: Comparison of Nanoparticle Properties

| Nanoparticle Type | Size Range (nm) | Reducing Agent | Stabilization Method |

|---|---|---|---|

| Gold | 5 - 15 | This compound | Surface adsorption |

| Silver | 5 - 15 | This compound | Surface adsorption |

| Palladium | < 5 | This compound | Surface adsorption |

Plant Biology Applications

In plant biology, this compound plays a crucial role in metabolic pathways.

- Biosynthesis Pathway : this compound serves as an intermediate in the biosynthesis of flavonoids. It is converted into naringenin through the action of chalcone isomerase, which is vital for the production of various flavonoids that contribute to plant pigmentation and UV protection .

- Genetic Engineering : Studies have shown that manipulating genes related to naringenin production can enhance the yield of naringenin chalcone. For instance, transgenic plants expressing specific chalcone synthase genes exhibited increased levels of naringenin, demonstrating the potential for metabolic engineering to optimize flavonoid production .

Case Study: Transgenic Poplar Trees

A study involving hybrid poplar trees engineered to express chalcone synthase resulted in significant accumulation of naringenin in xylem extracts. These trees displayed altered lignin content and improved saccharification efficiency, indicating practical applications in bioenergy and materials science .

Propiedades

Fórmula molecular |

C27H32O14 |

|---|---|

Peso molecular |

580.5 g/mol |

Nombre IUPAC |

(E)-1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C27H32O14/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12/h2-9,11,18,20-29,31-37H,10H2,1H3/b7-4+/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |

Clave InChI |

IXVXIWLKOMVSFY-GOZPEMRWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.